molecular formula C15H27NO3 B6219419 tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate CAS No. 2137841-10-0

tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate

Cat. No.: B6219419
CAS No.: 2137841-10-0
M. Wt: 269.4
InChI Key:
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Description

tert-Butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. It is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of N-Boc-2-aminoacetaldehyde as a starting material . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyrrolidine or dipeptide L-Pro-β-Ala .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate undergoes various types of chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or binding to receptor sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate apart from similar compounds is its unique structural features, which confer specific reactivity and stability. Its cyclohexyl ring and tert-butyl group provide steric hindrance, making it less susceptible to certain types of degradation and more selective in its reactions .

Properties

CAS No.

2137841-10-0

Molecular Formula

C15H27NO3

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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